molecular formula C20H19ClN4O3 B2811986 13-chloro-N-[(3-methoxyphenyl)methyl]-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide CAS No. 2034506-84-6

13-chloro-N-[(3-methoxyphenyl)methyl]-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide

Cat. No.: B2811986
CAS No.: 2034506-84-6
M. Wt: 398.85
InChI Key: ONXYLPLQJOOQSI-UHFFFAOYSA-N
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Description

8-chloro-N-(3-methoxybenzyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide is a complex organic compound with a unique structure that includes a pyrido[1,2-a:4’,3’-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-(3-methoxybenzyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-chloro-N-(3-methoxybenzyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups .

Scientific Research Applications

8-chloro-N-(3-methoxybenzyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-N-(3-methoxybenzyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .

Properties

IUPAC Name

13-chloro-N-[(3-methoxyphenyl)methyl]-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c1-28-15-4-2-3-13(9-15)10-22-20(27)24-8-7-17-16(12-24)19(26)25-11-14(21)5-6-18(25)23-17/h2-6,9,11H,7-8,10,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXYLPLQJOOQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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